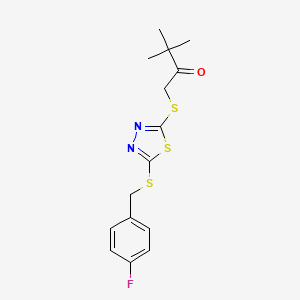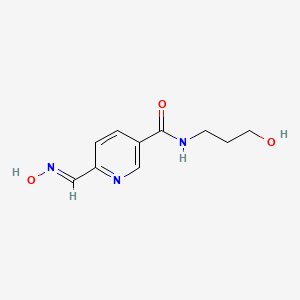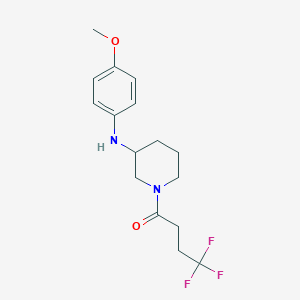![molecular formula C21H22ClFN6O2 B6018783 1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide](/img/structure/B6018783.png)
1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a morpholine group, and a pyridine moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes under suitable conditions.
Introduction of the chlorofluorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorofluorobenzyl halide reacts with a nucleophile.
Attachment of the morpholine and pyridine groups: These groups can be introduced through nucleophilic substitution or coupling reactions, often using reagents like morpholine and pyridine derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or other parts of the molecule are replaced by different substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide can be compared with other similar compounds, such as:
- 1-[2-(bis(4-fluorophenyl)methyl)-4,6-dimethylphenylimino]-2-aryliminoacenaphthylene derivatives .
- Other triazole derivatives : These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN6O2/c22-18-11-17(23)2-1-16(18)13-29-14-19(26-27-29)21(30)25-12-20(15-3-5-24-6-4-15)28-7-9-31-10-8-28/h1-6,11,14,20H,7-10,12-13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDOKHJWKVAQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CN(N=N2)CC3=C(C=C(C=C3)F)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-2-phenyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6018706.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B6018708.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6018726.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6018734.png)

![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-naphthohydrazide](/img/structure/B6018747.png)
![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B6018762.png)
![butyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6018766.png)
![(NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride](/img/structure/B6018771.png)
![N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-2-pyrazol-1-ylacetamide](/img/structure/B6018779.png)

![3-(4-FLUOROPHENYL)-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B6018794.png)

![3-[(2-isopropoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018818.png)
